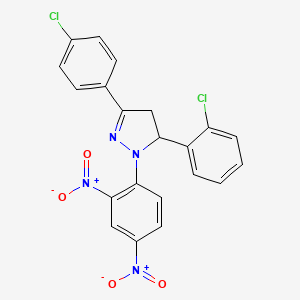
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline is a synthetic organic compound that belongs to the pyrazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline typically involves the cyclization of chalcones with hydrazine derivatives. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: Conversion to pyrazole derivatives
Reduction: Reduction of nitro groups to amines
Substitution: Halogen substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride
Substitution: Nucleophilic substitution with reagents like sodium methoxide
Major Products
Oxidation: Pyrazole derivatives
Reduction: Amino-substituted pyrazolines
Substitution: Various substituted pyrazolines depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules
Biology: Studied for its antimicrobial and anticancer properties
Medicine: Potential use in drug development for its biological activities
Industry: Possible applications in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups and halogenated phenyl rings could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-phenyl-2-pyrazoline
- 3-(4-Chlorophenyl)-5-phenyl-1-(2,4-dinitrophenyl)-2-pyrazoline
- 3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(4-nitrophenyl)-2-pyrazoline
Uniqueness
3-(4-Chlorophenyl)-5-(2-chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline is unique due to the presence of both chlorophenyl and dinitrophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to other pyrazoline derivatives.
Properties
CAS No. |
109333-41-7 |
|---|---|
Molecular Formula |
C21H14Cl2N4O4 |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-(4-chlorophenyl)-2-(2,4-dinitrophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H14Cl2N4O4/c22-14-7-5-13(6-8-14)18-12-20(16-3-1-2-4-17(16)23)25(24-18)19-10-9-15(26(28)29)11-21(19)27(30)31/h1-11,20H,12H2 |
InChI Key |
OQDBAHPHQWZVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


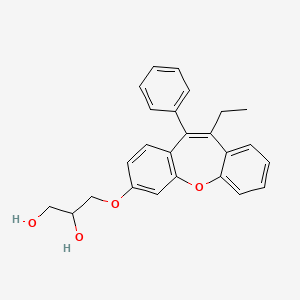

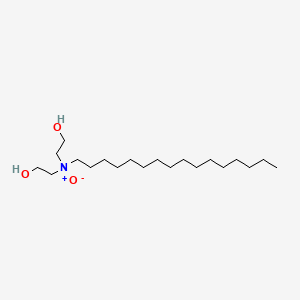
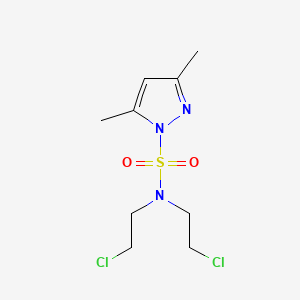
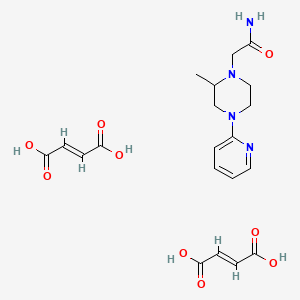
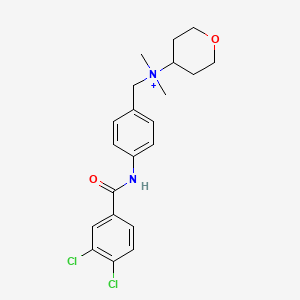
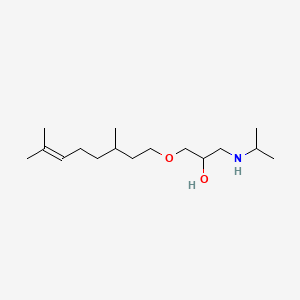

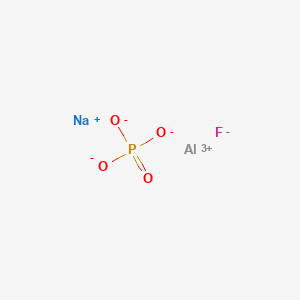
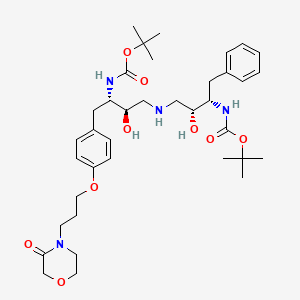
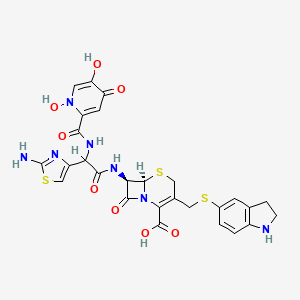
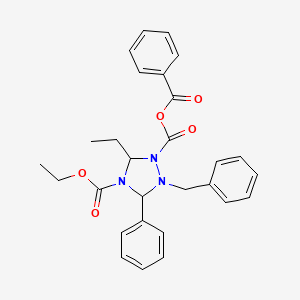
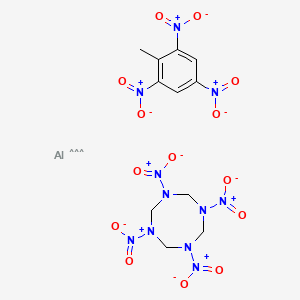
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
